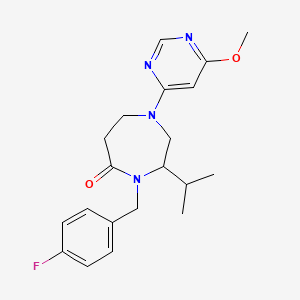![molecular formula C21H19NO3 B5402099 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5402099.png)
2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol, also known as AM-80, is a synthetic retinoid compound that has been extensively studied for its potential therapeutic uses. It was first synthesized in the 1990s by a Japanese pharmaceutical company, and since then, its chemical structure and properties have been studied in detail.
作用機序
The mechanism of action of 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol is not fully understood, but it is believed to involve the activation of retinoid receptors. Retinoid receptors are proteins that are involved in the regulation of cell growth, differentiation, and apoptosis. By activating these receptors, 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol may be able to inhibit the growth of cancer cells and improve skin cell turnover.
Biochemical and Physiological Effects
2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol has been shown to have a number of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and inhibit cell growth. In skin cells, it has been shown to reduce inflammation and improve skin cell turnover. These effects suggest that 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol may have a wide range of therapeutic uses.
実験室実験の利点と制限
2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been extensively studied, and its properties and mechanism of action are well understood. However, one limitation of 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol. One area of research is the development of new cancer treatments that incorporate 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol. Another area of research is the development of new dermatological treatments that use 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol to improve skin health and reduce inflammation. Additionally, there is a need for further research into the mechanism of action of 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol, which could lead to the development of new drugs that target retinoid receptors. Overall, the study of 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol has the potential to lead to the development of new and effective therapies for a wide range of diseases and disorders.
合成法
The synthesis of 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol involves the reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with 2-acetylpyridine in the presence of a base. The resulting product is then treated with hydrochloric acid to yield 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol. The synthesis method has been optimized to produce high yields of pure 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol, making it a viable compound for scientific research.
科学的研究の応用
2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol has been studied extensively for its potential therapeutic uses, particularly in the treatment of cancer and dermatological disorders. In cancer research, 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol has been shown to inhibit the growth of certain cancer cells, including prostate cancer, breast cancer, and leukemia. It has also been studied for its potential use in combination with other cancer drugs to enhance their effectiveness.
In dermatology, 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol has been studied for its potential use in the treatment of acne, psoriasis, and other skin disorders. It has been shown to reduce inflammation and improve skin cell turnover, making it a promising compound for the development of new dermatological treatments.
特性
IUPAC Name |
2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-3-6-15-11-14(12-20(25-2)21(15)24)9-10-16-13-19(23)17-7-4-5-8-18(17)22-16/h3-5,7-13,24H,1,6H2,2H3,(H,22,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHQCVLVSBEFHI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=CC2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CC=C)/C=C/C2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]methyl}-2-ethoxyphenol](/img/structure/B5402027.png)
![1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5402033.png)


![1'-(cyclopropylcarbonyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5402051.png)
![4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B5402056.png)
![1-phenyl-5-(trifluoromethyl)-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1H-pyrazole-4-carbohydrazide](/img/structure/B5402057.png)
![N-allyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5402063.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine](/img/structure/B5402069.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5402105.png)
![3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5402112.png)
![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)
![3-{1-cyano-2-[5-(2-methoxy-4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5402123.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402125.png)